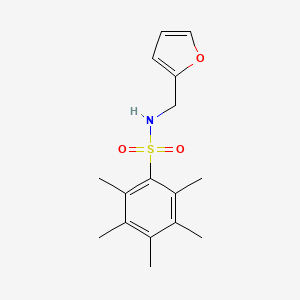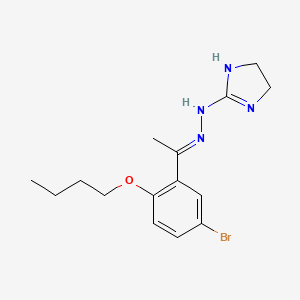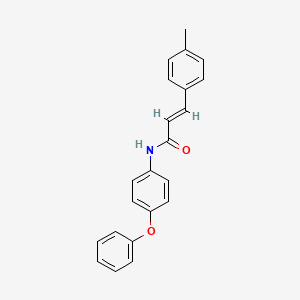![molecular formula C13H16ClNO5 B5697313 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5697313.png)
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid, also known as CK-666, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid exerts its effects by inhibiting the activity of the Arp2/3 complex, which is involved in the formation of actin filaments. Actin filaments are essential for cell migration and invasion, which are processes that are dysregulated in cancer. By inhibiting the Arp2/3 complex, this compound can suppress cancer cell migration and invasion.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been found to inhibit the formation of dendritic spines in neurons, which could have implications for the treatment of neurological disorders. This compound has also been found to inhibit the activity of the NLRP3 inflammasome, which is involved in the immune response to infection and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid in lab experiments is that it is a highly specific inhibitor of the Arp2/3 complex, making it a useful tool for studying the role of actin filaments in various cellular processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid. One area of research could focus on developing new analogs of this compound that are more potent and specific inhibitors of the Arp2/3 complex. Another area of research could focus on investigating the potential of this compound as a therapeutic agent in other diseases, such as neurological disorders and inflammatory diseases. Finally, research could also focus on developing new methods for delivering this compound to target cells, which could improve its effectiveness as a therapeutic agent.
Méthodes De Synthèse
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxyaniline with 5-bromo-2-pentanone, followed by the reaction of the resulting intermediate with sodium cyanoborohydride. The final product is obtained by reacting the resulting intermediate with acetic anhydride and acetic acid.
Applications De Recherche Scientifique
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid has been extensively studied in scientific research for its potential as a therapeutic agent in various diseases. One area of research where this compound has shown promise is in the treatment of cancer. This compound has been found to inhibit the activity of the Arp2/3 complex, which is involved in the formation of actin filaments. This inhibition leads to the suppression of cancer cell migration and invasion, making this compound a potential anti-cancer agent.
Propriétés
IUPAC Name |
5-(4-chloro-2,5-dimethoxyanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5/c1-19-10-7-9(11(20-2)6-8(10)14)15-12(16)4-3-5-13(17)18/h6-7H,3-5H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIDCUUWABBOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCC(=O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5697239.png)



![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)
![1,3-diethyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697286.png)
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)

![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)
![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)